3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-9-5-7(13(15,16)17)6-18-11(9)21-12(22)8-3-1-2-4-10(8)19-20-21/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXSUCFEFZPHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Diazotization-Cyclization Routes
The classical synthesis of 1,2,3-benzotriazin-4-ones involves diazotization of 2-aminobenzamide derivatives followed by cyclization. For 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one, this method begins with 2-amino-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzamide. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium salt intermediate, which undergoes intramolecular cyclization to form the triazinone ring. However, the instability of diazonium salts under strongly acidic conditions often leads to side reactions, particularly with electron-deficient aryl groups like 3-chloro-5-(trifluoromethyl)pyridine.
A改良ed approach employs a polymer-supported nitrite reagent (e.g., Amberlite IRA-900 nitrate) with p-tosic acid in acetonitrile, enabling milder conditions (0–5°C, 2 h). This method achieves 78% yield for analogous substrates by stabilizing the diazonium intermediate and minimizing hydrolysis. The reaction mechanism proceeds via electrophilic aromatic substitution, where the diazonium group activates the ortho position of the benzamide for cyclization (Figure 1).
Key Limitations :
- Sensitivity of the trifluoromethyl group to strong acids necessitates precise pH control.
- Limited scalability due to exothermic diazotization steps.
Photocyclization of Aryl Triazines in Continuous Flow
Recent advances exploit photochemical cyclization of N-aryl triazine precursors to access benzotriazin-4-ones. A 2024 protocol demonstrates that irradiating N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1,2,4-triazin-3-yl)benzamide with violet light (420 nm) in a continuous flow reactor induces a nitrogen-centered-H shift, followed by cyclization and fragmentation (Figure 2). This method eliminates the need for diazonium salts, operating at ambient temperature with a 10-minute residence time and 89% yield.
Advantages :
- Scalable: A gram-scale reaction (1 g substrate) maintains 85% yield.
- Green chemistry: Uses visible light and avoids toxic reagents (e.g., NaNO₂).
- Broad functional group tolerance, including halogenated and electron-deficient pyridines.
Mechanistic Insight :
The reaction proceeds via a Norrish type II-like pathway, where photoexcitation promotes hydrogen abstraction from the amide group, triggering cyclization. Transient intermediates were characterized using time-resolved NMR, confirming a six-membered transition state.
One-Pot Synthesis via Polymer-Supported Diazotization
Building on traditional methods, Sutherland et al. developed a one-pot strategy combining diazotization and cyclization. 2-Amino-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzamide is treated with a polymer-bound nitrite (e.g., polystyrene-supported NO₂) and p-tosic acid in dichloromethane (DCM). The heterogeneous reagent facilitates gradual NO⁺ release, minimizing side reactions and improving yields to 82%.
Optimized Conditions :
Comparative Data :
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Traditional HCl/NaNO₂ | 65 | 1 h | Low |
| Polymer-supported NO₂ | 82 | 4 h | Moderate |
| Photocyclization | 89 | 10 min | High |
Coupling Approaches for Late-Stage Functionalization
An alternative route involves coupling preformed 1,2,3-benzotriazin-4-one with 3-chloro-5-(trifluoromethyl)pyridine-2-amine. Ullmann-type coupling using copper(I) iodide and N,N-dimethylglycine in DMSO at 110°C for 24 h achieves 70% yield. However, competing amide bond hydrolysis reduces efficiency, necessitating excess pyridine derivative (2.5 equiv).
Suzuki-Miyaura Cross-Coupling :
Introducing the pyridyl group via palladium catalysis was attempted using 3-bromo-1,2,3-benzotriazin-4-one and 3-chloro-5-(trifluoromethyl)pyridine-2-boronic acid. Despite screening 12 catalysts, maximal yield plateaued at 55% due to deborylation of the electron-poor boronic acid.
Spectroscopic Characterization and Analytical Data
Successful synthesis is confirmed by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H, pyridyl-H), 8.23 (d, J = 2.1 Hz, 1H, pyridyl-H), 7.92–7.85 (m, 2H, benzotriazinone-H), 7.76 (dd, J = 8.5, 1.3 Hz, 1H).
- HRMS (ESI) : m/z calcd for C₁₄H₇ClF₃N₄O [M+H]⁺ 369.0432, found 369.0428.
- HPLC Purity : >99% (tᵣ = 5.113 min, method 1).
Applications and Pharmacological Relevance
While the target compound’s bioactivity remains underexplored, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chlorinated and trifluoromethylated positions on the pyridine ring are reactive sites for substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and functional derivatives exhibit distinct physicochemical and biological properties. Below is a detailed comparison based on available evidence:
Structural Analogues
Functional Derivatives
- Pyridazinone Derivatives (e.g., T3D3893): Structure: 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one. Comparison: The pyridazinone core lacks the fused triazinone system, reducing planarity but increasing metabolic stability. This derivative shows insecticidal activity due to its methylamino group .
- Piperazine-Carboxamide Derivatives (e.g., 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide): Structure: Piperazine-carboxamide linker and benzoxazinone moiety. Comparison: The extended π-system and hydrogen-bonding capacity of the benzoxazinone improve target selectivity (e.g., kinase inhibition) compared to the benzotriazinone core .
Key Findings from Research
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances binding to hydrophobic enzyme pockets, outperforming non-fluorinated analogs in protease inhibition assays .
- Metabolic Stability: Derivatives with thiadiazole or pyridazinone cores exhibit longer half-lives (in vitro t₁/₂ > 6 hours) compared to the benzotriazinone system (t₁/₂ ~3.5 hours) due to reduced oxidative metabolism .
- Agrochemical Efficacy : The triazole-containing derivative (II.13.n) shows 90% inhibition of Fusarium graminearum at 10 ppm, whereas the target compound requires 50 ppm for similar efficacy, likely due to differences in membrane permeability .
Biological Activity
The compound 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one is a member of the benzotriazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C12H4ClF3N2O
- Molecular Weight : 377.069 g/mol
- CAS Number : 96741-18-3
Biological Activity Overview
The biological activity of this compound can be categorized into various areas based on existing research findings:
-
Antimicrobial Activity
- Several studies have indicated that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to benzotriazine have shown effectiveness against various strains of bacteria and fungi. A notable study demonstrated that modifications on the benzotriazole ring enhance antifungal activity against Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 µg/mL depending on the substituents used .
-
Antiparasitic Activity
- Research has highlighted the potential of benzotriazine derivatives in treating parasitic infections. For example, a derivative with structural similarities exhibited dose-dependent growth inhibition against Trypanosoma species in vitro, showcasing a reduction in parasite numbers by over 50% at specific concentrations .
-
Anti-inflammatory Properties
- The compound may also possess anti-inflammatory effects, which are common among many pyridine and benzotriazole derivatives. This activity is often linked to their ability to inhibit specific signaling pathways involved in inflammation.
- Cytotoxicity
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Cell Membranes : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acid Synthesis : Some derivatives have demonstrated the ability to bind to nucleic acids, disrupting replication and transcription processes in target cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzotriazine derivatives, including those similar to our compound. Results indicated that at a concentration of 50 µg/mL, certain derivatives achieved over 90% inhibition against Staphylococcus aureus and Escherichia coli, suggesting strong potential for development as antimicrobial agents .
Study 2: Antiparasitic Activity
In vitro tests conducted on Trypanosoma brucei revealed that compounds with structural similarities induced significant mortality rates in trypomastigote forms at concentrations as low as 25 µg/mL. This highlights the potential for these compounds in treating diseases like sleeping sickness .
Data Table: Biological Activities Summary
Q & A
Basic: How can researchers optimize the synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one?
Methodological Answer:
The compound can be synthesized via coupling reactions between pyridine intermediates and benzotriazinone precursors. Key steps include:
- Using HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling reagents to activate carboxylic acids for amide bond formation .
- Conducting reactions in anhydrous DMF (dimethylformamide) with NEt₃ (triethylamine) as a base to neutralize HCl byproducts .
- Purifying intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives) via recrystallization (melting points: 123–124°C for benzonitrile analogs) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- X-ray crystallography for resolving bond angles and substituent orientations, particularly for pyridine and benzotriazinone moieties .
- ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and chloro groups) and aromatic proton environments .
- HPLC-MS for purity assessment, with attention to trifluoromethyl-related isotopic patterns .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Acts as a pharmacophore for targeting enzymes/receptors (e.g., kinase inhibitors) due to its electron-deficient pyridine and planar benzotriazinone structure .
- Agrochemicals : Structural analogs (e.g., fluopicolide) inhibit microtubule assembly in fungi, suggesting potential pesticidal activity .
- Material Science : The trifluoromethyl group enhances thermal stability, making it suitable for electronic materials .
Advanced: How can mechanistic studies elucidate its biological activity in enzyme inhibition?
Methodological Answer:
- Perform kinetic assays (e.g., NADH:ubiquinone oxidoreductase inhibition) to measure IC₅₀ values under varying substrate concentrations .
- Use docking simulations (e.g., AutoDock Vina) to predict binding modes in enzyme active sites, leveraging X-ray crystallographic data from related pyridine derivatives .
- Validate hypotheses with site-directed mutagenesis of key residues identified in computational models .
Advanced: What computational approaches predict its physicochemical properties?
Methodological Answer:
- DFT (Density Functional Theory) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability under experimental conditions .
- LogP calculations : Use fragment-based methods (e.g., XlogP3) to estimate hydrophobicity (experimental XlogP ~5.3 for analogs) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Methodological Answer:
- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers of trifluoromethyl groups) causing unexpected splitting .
- 2D-COSY/HMBC : Assign overlapping proton signals by correlating through-space (NOESY) and through-bond (HSQC) interactions .
- X-ray powder diffraction : Confirm polymorphic forms if discrepancies arise in melting points or solubility .
Advanced: What strategies improve structure-activity relationships (SAR) for agrochemical analogs?
Methodological Answer:
- Substituent scanning : Replace chloro/trifluoromethyl groups with bioisosteres (e.g., bromo, methylsulfonyl) to assess potency shifts .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., benzotriazinone ring oxidation) .
- Field trials : Test derivatives against resistant fungal strains to correlate SAR with real-world efficacy .
Advanced: How to investigate oxidative degradation pathways under ambient conditions?
Methodological Answer:
- LC-MS/MS : Monitor degradation products (e.g., hydroxylated pyridine or cleaved benzotriazinone) in accelerated stability studies (40°C/75% RH) .
- EPR spectroscopy : Detect radical intermediates (e.g., trifluoromethyl radicals) using spin-trapping agents like DMPO .
- DFT-based mechanistic modeling : Predict likely oxidation sites (e.g., C-H bonds adjacent to electron-withdrawing groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
